molecular formula C19H14ClN3S B2401977 (E)-3-((2-chlorophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile CAS No. 374101-80-1

(E)-3-((2-chlorophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2401977
CAS No.: 374101-80-1
M. Wt: 351.85
InChI Key: TTWCEUOLIQDCLS-RVDMUPIBSA-N
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Description

(E)-3-((2-chlorophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile is an organic compound that features a complex structure with a thiazole ring, a chlorophenyl group, and an acrylonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-((2-chlorophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Acrylonitrile Addition: The final step involves the Knoevenagel condensation reaction between the thiazole derivative and acrylonitrile in the presence of a base such as piperidine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the aromatic moieties.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other functional groups.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones from the thiazole ring.

    Reduction: Conversion of the nitrile group to primary amines.

    Substitution: Introduction of various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In organic synthesis, (E)-3-((2-chlorophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile serves as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical transformations, making it valuable in the development of new synthetic methodologies.

Biology

This compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its structure suggests it could interact with biological macromolecules, influencing their activity.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their pharmacological properties. They may exhibit activity against various diseases, including cancer, due to their ability to interfere with specific biological pathways.

Industry

In materials science, the compound can be used in the development of novel polymers and materials with unique electronic or optical properties. Its structural features allow for the design of materials with specific functionalities.

Mechanism of Action

The mechanism of action of (E)-3-((2-chlorophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile depends on its application. In biological systems, it may act by binding to specific proteins or enzymes, altering their function. The presence of the thiazole ring and the acrylonitrile group suggests potential interactions with nucleophilic sites in proteins, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-((2-bromophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile
  • (E)-3-((2-fluorophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile
  • (E)-3-((2-methylphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile

Uniqueness

The uniqueness of (E)-3-((2-chlorophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile lies in its specific substitution pattern, which can influence its reactivity and interactions. The presence of the chlorophenyl group may enhance its binding affinity to certain biological targets compared to its analogs with different substituents.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

(E)-3-(2-chloroanilino)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3S/c1-13-6-8-14(9-7-13)18-12-24-19(23-18)15(10-21)11-22-17-5-3-2-4-16(17)20/h2-9,11-12,22H,1H3/b15-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTWCEUOLIQDCLS-RVDMUPIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC=C3Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=CC=C3Cl)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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